What are the physicochemical properties of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid?
What are the physicochemical properties of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid?
Engineering the Naphthofuran Scaffold: A Technical Guide to the Physicochemical and Synthetic Profiling of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid
Executive Summary
In the landscape of modern drug discovery, the naphtho[2,1-b]furan scaffold represents a privileged structure, serving as the backbone for numerous bioactive molecules[1]. Among its most versatile derivatives is 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid (CAS: 109433-26-3). This compound merges an electron-rich, lipophilic fused-ring system with a highly polar, ionizable acetic acid moiety. As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a finely tuned pharmacophore. This whitepaper deconstructs the physicochemical properties, structural logic, and validated synthetic methodologies required to leverage this compound in advanced pharmaceutical research.
Physicochemical Profiling & Pharmacokinetic Causality
Understanding the physicochemical properties of a compound is the first step in predicting its behavior in biological systems. The data for 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid reveals a molecule perfectly balanced for oral bioavailability and target engagement.
Quantitative Data Summary
| Property | Value | Clinical / Synthetic Implication |
| Molecular Formula | C₁₄H₁₂O₃ | Provides a low molecular weight foundation for further derivatization. |
| Molecular Weight | 228.24 g/mol [2] | Well below the Lipinski limit of 500 Da, ensuring high ligand efficiency. |
| LogP (Predicted) | ~2.33[3] | Optimal lipophilicity for crossing lipid bilayers without excessive hydrophobic trapping. |
| pKa (Predicted) | 4.31 ± 0.10[4] | Ensures the molecule is predominantly ionized at physiological pH (7.4). |
| Hydrogen Bond Donors | 1 | Facilitates specific interactions with target protein residues. |
| Hydrogen Bond Acceptors | 3 | Enhances aqueous solubility and receptor binding affinity. |
The Causality of Physicochemical Traits
The predicted pKa of 4.31 dictates that in the physiological environment of the human bloodstream (pH 7.4), the carboxylic acid group exists primarily as a carboxylate anion[4]. This ionization is critical: it drastically enhances aqueous solubility, preventing the compound from aggregating in the plasma. Concurrently, the LogP of 2.33 strikes an ideal balance[3]. It is lipophilic enough to permeate cellular membranes via passive diffusion, yet hydrophilic enough to avoid sequestration in adipose tissues.
Structural Logic and Pharmacophore Dynamics
The architecture of 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid is bipartite, featuring a rigid core and a flexible appendage.
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The Naphtho[2,1-b]furan Core: This highly conjugated, electron-rich system is primed for π−π stacking interactions with aromatic amino acids (like phenylalanine, tyrosine, and tryptophan) within receptor binding pockets[5]. The partial saturation at the 1,2-dihydro positions introduces sp3 hybridized carbons, breaking the absolute planarity of the naphthalene system. This slight three-dimensionality prevents the molecule from acting as a toxic DNA intercalator, instead allowing it to fit selectively into complex enzymatic clefts[6].
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The Acetic Acid Moiety: Acting as the primary anchor, the carboxylic acid can form strong bidentate hydrogen bonds or salt bridges with positively charged residues (e.g., arginine or lysine) on target proteins. Furthermore, it serves as the primary synthetic handle for creating amides, esters, and hydrazides to fine-tune biological activity[7].
Structure-Activity Relationship (SAR) logic dictating the compound's pharmacokinetic profile.
Self-Validating Synthetic Methodology
To utilize this compound in drug development, researchers must employ a high-yield, reproducible synthetic route. The most efficient strategy involves a Wittig/oxy-Michael sequence followed by saponification[8]. This protocol is designed as a self-validating system; each step includes specific analytical checkpoints to ensure chemical integrity before proceeding.
Step-by-Step Experimental Protocol
Phase 1: Core Construction & Esterification
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Reagent Preparation: Dissolve 2-naphthol derivatives in an appropriate anhydrous solvent (e.g., THF) under an inert argon atmosphere.
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Wittig/Oxy-Michael Sequence: Introduce methyl(triphenylphosphoranylidene) acetate to the reaction mixture. This reagent initiates a tandem reaction, forming the furan ring while simultaneously installing the methyl acetate group at the C-1 position[8].
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Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (8:2) eluent. The disappearance of the starting naphthol spot and the emergence of a highly UV-active spot indicates the successful formation of the intermediate ester (Methyl 1,2-dihydronaphtho[2,1-b]furan-1-acetate).
Phase 2: Saponification to the Free Acid 4. Hydrolysis: Dissolve the isolated ester in a mixture of methanol and water (3:1). Add 2.0 equivalents of Sodium Hydroxide (NaOH) and stir at room temperature for 4 hours. The basic conditions cleave the ester bond, yielding the sodium salt of the target compound[8]. 5. Acidification: Cool the reaction mixture to 0°C and slowly add 1M Hydrochloric Acid (HCl) dropwise until the pH reaches ~2.0. The protonation of the carboxylate forces the precipitation of the free 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid. 6. Validation Checkpoint 2 (Final): Filter the precipitate and recrystallize from ethanol. Validate the final structure using 1 H-NMR (look for the characteristic singlet of the acetic acid CH2 protons and the broad singlet of the COOH proton exchangeable with D2O ) and Mass Spectrometry (ESI-MS showing an [M−H]− peak at m/z 227.2).
Validated synthetic workflow for 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid.
Biological Activity & Drug Development Applications
The naphtho[2,1-b]furan scaffold is not merely a structural curiosity; it is a proven biological effector. Derivatives synthesized from 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid have demonstrated profound pharmacological potential[1][9].
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Antimicrobial & Anti-inflammatory Action: By converting the acetic acid moiety into various hydrazides and pyrazole derivatives, researchers have developed compounds with potent antibacterial properties and significant anti-inflammatory activity, often evaluated via acetic acid-induced writhing tests in murine models[1][9].
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Anticancer Potential: The electron-rich furan ring, combined with the planar naphthyl system, allows these derivatives to intercalate or bind tightly to specific kinases and enzymes overexpressed in tumor cells, making them promising candidates for oncology therapeutics[1][5].
By utilizing 1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid as a foundational building block, drug development professionals can rapidly generate diverse chemical libraries, optimizing both pharmacodynamics and pharmacokinetics for targeted therapies.
References
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Amadis Chemical Company Limited. Naphtho[2,1-b]furan-1-acetic acid, 1,2-dihydro-. Retrieved from:[Link]
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National Institutes of Health (NIH - PMC). Dihydronaphthofurans: synthetic strategies and applications. Retrieved from:[Link]
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National Institutes of Health (NIH - PMC). Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles. Retrieved from: [Link]
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International Journal of Advanced Biological and Biomedical Research (IJABBR). Furan: A Promising Scaffold for Biological Activity. Retrieved from:[Link]
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MDPI. An Easy Access to Furan-Fused Polyheterocyclic Systems. Retrieved from: [Link]
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International Journal of Pharmaceutical Research and Applications (IJPRA). A Comprehensive Review On Biological Activities Of Naphtho[2,1-B] Furan Derivatives. Retrieved from: [Link]
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